molecular formula C9H15NO B8725364 4-(Methoxymethyl)cyclohexanecarbonitrile

4-(Methoxymethyl)cyclohexanecarbonitrile

Cat. No.: B8725364
M. Wt: 153.22 g/mol
InChI Key: ZUQPHTVUZBGCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)cyclohexanecarbonitrile is a cyclohexane derivative featuring a methoxymethyl (-CH2OCH3) substituent and a nitrile (-CN) group at the 4-position of the ring. This compound combines the steric and electronic effects of both substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxymethyl group enhances hydrophilicity compared to purely alkyl substituents, while the nitrile group offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(methoxymethyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C9H15NO/c1-11-7-9-4-2-8(6-10)3-5-9/h8-9H,2-5,7H2,1H3

InChI Key

ZUQPHTVUZBGCSW-UHFFFAOYSA-N

Canonical SMILES

COCC1CCC(CC1)C#N

Origin of Product

United States

Comparison with Similar Compounds

1-Amino-4-methoxycyclohexanecarbonitrile

  • Structure: Differs by replacing the methoxymethyl group with a methoxy (-OCH3) and an amino (-NH2) group at the 1- and 4-positions, respectively.
  • Impact: The amino group introduces basicity and hydrogen-bonding capability, which may enhance solubility in acidic media. The methoxy group provides moderate polarity but lacks the steric bulk of methoxymethyl. This compound is synthesized via aminomethylation of 4-methoxycyclohexanecarbonitrile .

4-(trans-4-Pentylcyclohexyl)benzonitrile

  • Structure : Contains a benzonitrile moiety linked to a trans-4-pentylcyclohexyl group.
  • Impact: The extended alkyl chain (pentyl) increases lipophilicity, making it suitable for liquid crystal applications (e.g., PCH5 derivatives).

1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile

  • Structure : Features a ketone (oxo) group at position 3 and a 4-methylphenyl substituent at position 5.
  • The aromatic substituent may confer π-π stacking interactions, as observed in its crystal structure .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Key Substituents Polarity Likely Solubility Applications
4-(Methoxymethyl)cyclohexanecarbonitrile Methoxymethyl, nitrile Moderate Polar aprotic solvents Pharmaceutical intermediates
1-Amino-4-methoxycyclohexanecarbonitrile Methoxy, amino, nitrile High Water (acidic media) Bioactive molecule synthesis
4-(trans-4-Pentylcyclohexyl)benzonitrile Pentyl, benzonitrile Low Non-polar solvents Liquid crystals
1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile Oxo, methylphenyl, nitrile Moderate Dichloromethane/THF Crystallography studies

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